

Characterization of 5-Bromo-2,3dimethylquinoxaline: A Comparative NMR Analysis

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Compound of Interest		
Compound Name:	5-Bromo-2,3-dimethylquinoxaline	
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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **5-Bromo-2,3-dimethylquinoxaline** against related quinoxaline derivatives. While specific experimental data for **5-Bromo-2,3-dimethylquinoxaline** is not publicly available, this document offers a detailed comparison with 2,3-dimethylquinoxaline and 5-bromoquinoxaline to predict and understand its spectral features. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Comparative Analysis of 1H and 13C NMR Data

The introduction of a bromine atom and two methyl groups to the quinoxaline core significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The following tables present the experimental data for 2,3-dimethylquinoxaline and 5-bromoquinoxaline, which serve as a basis for predicting the spectral properties of **5-Bromo-2,3-dimethylquinoxaline**.

Table 1: ¹H NMR Chemical Shift Data (ppm)



Comp ound	H-2	H-3	H-5	H-6	H-7	H-8	Methyl Proton s	Solven t
2,3- dimethy lquinox aline	-	-	7.93 (dd)	7.63 (m)	7.63 (m)	7.93 (dd)	2.68 (s)	CDCl₃
5- bromoq uinoxali ne	8.85 (d)	8.85 (d)	-	7.95 (dd)	7.55 (t)	8.20 (dd)	-	CDCl₃
5- Bromo- 2,3- dimethy lquinox aline (Predict ed)	-	-	-	~7.8 (d)	~7.5 (t)	~8.1 (d)	~2.7 (s)	CDCl₃

Table 2: 13C NMR Chemical Shift Data (ppm)



Com poun d	C-2	C-3	C-4a	C-5	C-6	C-7	C-8	C-8a	Meth yl Carb ons	Solv ent
2,3- dimet hylqui noxali ne	153.8	153.8	141.2	129.0	128.8	128.8	129.0	141.2	22.9	CDCI 3
5- brom oquin oxalin e	150.9	145.8	141.9	121.2	133.5	128.0	130.3	140.2	-	CDCI 3
5- Brom o-2,3- dimet hylqui noxali ne (Predi cted)	~154	~154	~141	~120	~133	~129	~130	~140	~23	CDCI 3

Note: Predicted values for **5-Bromo-2,3-dimethylquinoxaline** are estimations based on the additive effects of methyl and bromo substituents on the quinoxaline scaffold.

Experimental Protocols

The following are general protocols for acquiring ¹H and ¹³C NMR spectra of quinoxaline derivatives.

Sample Preparation

• Weigh approximately 5-10 mg of the solid sample.



- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)
 in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy

- The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The spectral width is set to approximately 16 ppm, centered around 6 ppm.
- A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle.
- The relaxation delay is set to 1-2 seconds.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

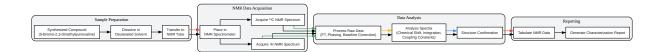
¹³C NMR Spectroscopy

- The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).
- A proton-decoupled pulse sequence (e.g., zgpg30) is used.
- The spectral width is set to approximately 240 ppm, centered around 120 ppm.
- The relaxation delay is set to 2 seconds.
- A larger number of scans (e.g., 1024 or more) are typically required to obtain a good signalto-noise ratio due to the low natural abundance of ¹³C.
- The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Characterization Workflow

The following diagram illustrates the general workflow for the characterization of a small organic molecule like **5-Bromo-2,3-dimethylquinoxaline** using NMR spectroscopy.





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Caption: General workflow for NMR-based structural characterization.

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